Boc-N-Me-Phe-OH

Catalog No.
S1768779
CAS No.
37553-65-4
M.F
C15H21NO4
M. Wt
279.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-N-Me-Phe-OH

CAS Number

37553-65-4

Product Name

Boc-N-Me-Phe-OH

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,17,18)/t12-/m0/s1

InChI Key

AJGJINVEYVTDNH-LBPRGKRZSA-N

SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O

Synonyms

Boc-N-Me-Phe-OH;37553-65-4;Boc-N-methyl-L-phenylalanine;Boc-Mephe-Oh;Boc-L-MePhe-OH;SBB064203;AmbotzBAA1113;PubChem12252;AC1Q3VRD;SCHEMBL65502;15551_ALDRICH;Boc-N-a-methyl-L-Phenylalanine;15551_FLUKA;CTK2A6497;AJGJINVEYVTDNH-LBPRGKRZSA-N;MolPort-001-793-456;ZINC2391122;ANW-42415;CB-642;t-butoxycarbonyl-N-methylphenylalanine;AKOS015836711;AKOS015889958;AJ-35718;AK-46141;AM808155

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)O

Primary Application: Peptide Synthesis

The primary application of Boc-N-Me-Phe-OH, also known as N-Methyl-L-phenylalanine tert-Butyl Ester, lies in the field of peptide synthesis. It is a building block, specifically an amino acid derivative, used in the construction of peptides and proteins through a process called solid-phase peptide synthesis (SPPS) []. SPPS is a widely employed technique for the efficient and controlled assembly of peptides in a laboratory setting.

Boc-N-Me-Phe-OH incorporates several key features that make it suitable for SPPS:

  • N-terminal protecting group: The tert-Butyl (Boc) group protects the N-terminus (free amino group) of the phenylalanine residue, preventing unwanted side reactions during peptide chain elongation [].
  • C-terminal activated group: The carboxyl group (C-terminus) of the molecule is activated through its ester linkage, allowing for efficient coupling with the next amino acid in the peptide sequence [].
  • N-methylation: The presence of a methyl group on the nitrogen atom adjacent to the alpha carbon (N-methylation) introduces a unique structural modification to the resulting peptide. This modification can influence various properties of the peptide, such as its conformation, stability, and biological activity [].

Specific Research Applications

Beyond its general use in peptide synthesis, Boc-N-Me-Phe-OH finds application in various specific research areas:

  • Development of novel peptide therapeutics: Researchers can utilize Boc-N-Me-Phe-OH to synthesize peptides with potential therapeutic applications, such as antimicrobial agents, enzyme inhibitors, or hormone analogs []. The N-methylation introduced by this building block can contribute to the design of peptides with improved potency, selectivity, or metabolic stability [].
  • Protein structure and function studies: By incorporating Boc-N-Me-Phe-OH into specific locations within a peptide sequence, researchers can probe the role of different amino acid residues in protein folding, function, and interactions with other molecules []. The N-methylation can serve as a tool to study the impact of steric hindrance or changes in hydrophobicity on protein behavior.
  • Investigation of protein-protein interactions: Peptides containing Boc-N-Me-Phe-OH can be used as probes to study interactions between proteins. The N-methylation can be strategically placed to mimic specific binding sites or modify the affinity of the peptide for its target protein [].

Boc-N-Methyl-Phenylalanine, also known as N-Boc-N-methyl-D-phenylalanine, is a derivative of the amino acid phenylalanine. Its chemical formula is C15H21NO4C_{15}H_{21}NO_{4} with a molecular weight of 279.33 g/mol. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group, which is commonly utilized in peptide synthesis to prevent unwanted reactions during the formation of peptide bonds . The compound is characterized by its solubility in organic solvents and has a high gastrointestinal absorption rate, making it suitable for various biological applications .

Typical for amino acids and their derivatives:

  • Peptide Bond Formation: The Boc group allows for selective coupling reactions with other amino acids, facilitating the synthesis of peptides.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .
  • Catalytic Hydrogenation: This compound can undergo hydrogenation reactions, which may be useful in modifying its structure for specific applications .

Boc-N-Methyl-Phenylalanine exhibits various biological activities:

  • Antioxidant Properties: It has been noted for its potential antioxidant effects, contributing to cellular protection against oxidative stress.
  • Neuroprotective Effects: Some studies suggest that derivatives of phenylalanine can influence neurotransmitter levels, impacting mood and cognitive functions .
  • Role in Peptide Synthesis: As a building block in peptide synthesis, it plays a crucial role in developing biologically active peptides that can exhibit therapeutic effects.

The synthesis of Boc-N-Methyl-Phenylalanine typically involves:

  • Protection of the Amino Group: The amino group of methyl phenylalanine is protected using a tert-butyloxycarbonyl chloride in the presence of a base.
  • Methylation: The resulting compound undergoes methylation to introduce the methyl group at the nitrogen atom.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to obtain high purity levels suitable for research and application .

Boc-N-Methyl-Phenylalanine finds applications in several fields:

  • Peptide Synthesis: It is widely used as an intermediate in synthesizing peptides and proteins, especially in solid-phase peptide synthesis.
  • Pharmaceutical Development: Its derivatives are explored for their potential therapeutic properties, particularly in neuropharmacology.
  • Research Tool: It serves as a model compound in studies investigating amino acid behavior and reactivity .

Studies on the interactions involving Boc-N-Methyl-Phenylalanine have revealed:

  • Binding Affinity: Research indicates that this compound can interact with various receptors and enzymes, influencing biological pathways.
  • Synergistic Effects: When combined with other compounds, it may enhance or modulate biological responses, particularly in drug design and development .

Boc-N-Methyl-Phenylalanine shares structural characteristics with several similar compounds. Here are some notable examples:

Compound NameCAS NumberSimilarityKey Features
N-Boc-N-methyl-D-phenylalanine37553-65-41.00Directly related derivative
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid959581-21-60.94Different backbone structure
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid114359-37-40.94Variation in side chain
N-Boc-L-valine14312-83-90.92Another amino acid derivative used in peptide synthesis

The uniqueness of Boc-N-Methyl-Phenylalanine lies in its specific methyl substitution on the nitrogen atom and the presence of the Boc protecting group, which allows for versatile applications in organic synthesis and medicinal chemistry .

XLogP3

2.7

Dates

Modify: 2023-08-15

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